2-Heptenoic acid
2-Heptenoic acid
2-heptenoic acid is a heptenoic acid with the double bond at position 2. It is a heptenoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Alpha-Heptenoic acid, also known as 7:1, N-5 trans or (e)-hept-2-enoic acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Alpha-Heptenoic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Alpha-Heptenoic acid has been primarily detected in urine. Within the cell, Alpha-heptenoic acid is primarily located in the cytoplasm and adiposome. Alpha-Heptenoic acid can be converted into (2E, 6R)-6-hydroxyhept-2-enoic acid and (2Z)-3-bromohept-2-enoic acid. Alpha-Heptenoic acid has a rancid taste.
Alpha-Heptenoic acid, also known as 7:1, N-5 trans or (e)-hept-2-enoic acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Alpha-Heptenoic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Alpha-Heptenoic acid has been primarily detected in urine. Within the cell, Alpha-heptenoic acid is primarily located in the cytoplasm and adiposome. Alpha-Heptenoic acid can be converted into (2E, 6R)-6-hydroxyhept-2-enoic acid and (2Z)-3-bromohept-2-enoic acid. Alpha-Heptenoic acid has a rancid taste.
Brand Name:
Vulcanchem
CAS No.:
10352-88-2
VCID:
VC20972818
InChI:
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5+
SMILES:
CCCCC=CC(=O)O
Molecular Formula:
C7H12O2
Molecular Weight:
128.17 g/mol
2-Heptenoic acid
CAS No.: 10352-88-2
Cat. No.: VC20972818
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-heptenoic acid is a heptenoic acid with the double bond at position 2. It is a heptenoic acid and an alpha,beta-unsaturated monocarboxylic acid. Alpha-Heptenoic acid, also known as 7:1, N-5 trans or (e)-hept-2-enoic acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Alpha-Heptenoic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Alpha-Heptenoic acid has been primarily detected in urine. Within the cell, Alpha-heptenoic acid is primarily located in the cytoplasm and adiposome. Alpha-Heptenoic acid can be converted into (2E, 6R)-6-hydroxyhept-2-enoic acid and (2Z)-3-bromohept-2-enoic acid. Alpha-Heptenoic acid has a rancid taste. |
|---|---|
| CAS No. | 10352-88-2 |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | (E)-hept-2-enoic acid |
| Standard InChI | InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5+ |
| Standard InChI Key | YURNCBVQZBJDAJ-AATRIKPKSA-N |
| Isomeric SMILES | CCCC/C=C/C(=O)O |
| SMILES | CCCCC=CC(=O)O |
| Canonical SMILES | CCCCC=CC(=O)O |
| Boiling Point | 226.5 °C |
| Melting Point | -19.0 °C Mp -12--11 ° |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator